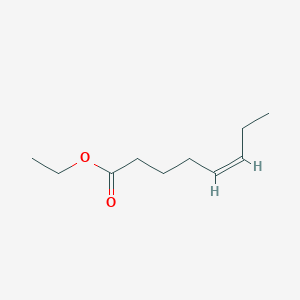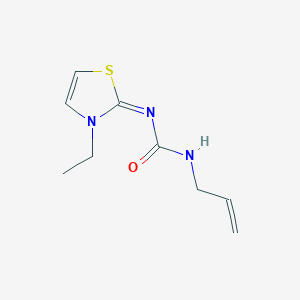
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI): is a synthetic organic compound that belongs to the class of thiazoline derivatives. This compound is characterized by the presence of a urea moiety linked to a thiazoline ring, which is further substituted with an allyl group and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) typically involves the reaction of appropriate thiazoline precursors with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The temperature and pressure conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: The allyl and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: In the field of medicine, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is investigated for its potential use in drug development. Its ability to interact with biological targets and pathways makes it a promising lead compound for the design of new drugs.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1-allyl-3-(3-methyl-4-thiazolin-2-ylidene)-(8CI)
- Urea, 1-allyl-3-(3-propyl-4-thiazolin-2-ylidene)-(8CI)
- Urea, 1-allyl-3-(3-phenyl-4-thiazolin-2-ylidene)-(8CI)
Comparison: Compared to similar compounds, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is unique due to the presence of the ethyl group on the thiazoline ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For example, the ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Eigenschaften
Molekularformel |
C9H13N3OS |
|---|---|
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
(1E)-1-(3-ethyl-1,3-thiazol-2-ylidene)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H13N3OS/c1-3-5-10-8(13)11-9-12(4-2)6-7-14-9/h3,6-7H,1,4-5H2,2H3,(H,10,13)/b11-9+ |
InChI-Schlüssel |
XDPNQAKHOJPXQW-PKNBQFBNSA-N |
Isomerische SMILES |
CCN\1C=CS/C1=N/C(=O)NCC=C |
Kanonische SMILES |
CCN1C=CSC1=NC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


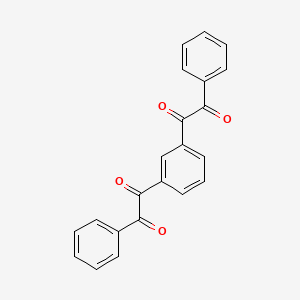
![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
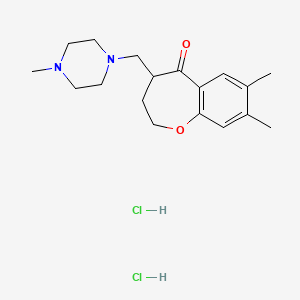
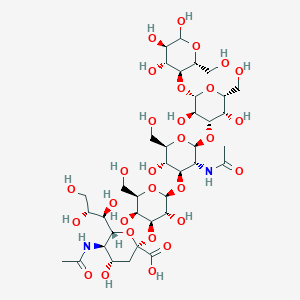

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)

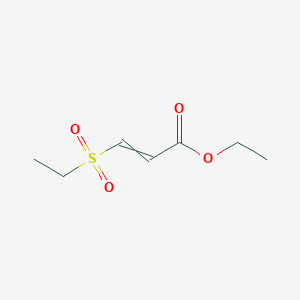
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
